![molecular formula C18H11Cl2F3N4O4S B4299860 2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE](/img/structure/B4299860.png)
2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
Übersicht
Beschreibung
2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a trifluoromethyl-substituted pyrimidine ring, and a sulfamate moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE typically involves multiple steps, including esterification, oxidation, nucleophilic substitution, and coupling reactions. For instance, the preparation might start with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution and coupling reactions with appropriate reagents lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being crucial for optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy and share the pyrimidine scaffold
Uniqueness
2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE stands out due to its trifluoromethyl-substituted pyrimidine ring and sulfamate moiety, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl) N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O4S/c19-11-6-7-12(20)14(8-11)31-32(29,30)27-17(28)26-16-24-13(10-4-2-1-3-5-10)9-15(25-16)18(21,22)23/h1-9H,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDORRFICGCAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-BUTYL 8-ETHYL 5-AMINO-7-(3-METHOXYPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4299777.png)
![2,2,2-TRIFLUOROETHYL 2-{[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE](/img/structure/B4299795.png)
![ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4299806.png)
![N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B4299817.png)
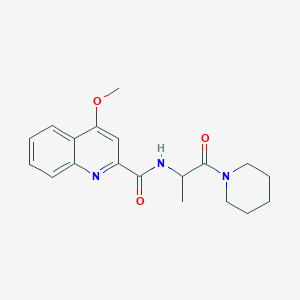
![4-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzamide](/img/structure/B4299821.png)
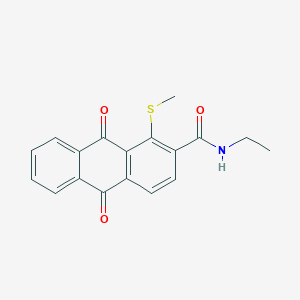
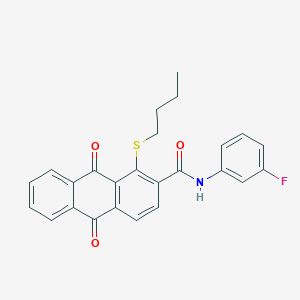
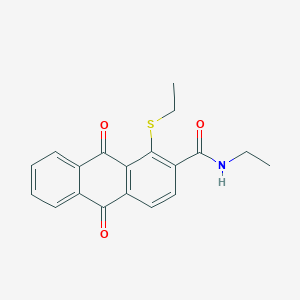
![ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE](/img/structure/B4299841.png)
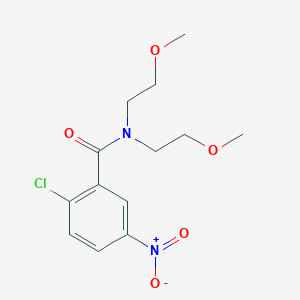
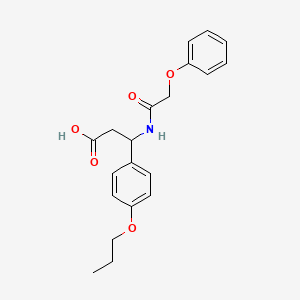
![3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299877.png)
![methyl 4-{3-benzoyl-1-[3-(hexyloxy)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B4299879.png)
